molecular formula C12H18N2O B8536012 2-Amino-2'-ethyl-6'-methylpropionanilide

2-Amino-2'-ethyl-6'-methylpropionanilide

Cat. No.: B8536012
M. Wt: 206.28 g/mol
InChI Key: HPQVCXPZGHHDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2'-ethyl-6'-methylpropionanilide is a substituted anilide derivative characterized by an ethyl group at the 2' position and a methyl group at the 6' position on the aniline ring, coupled with a propionamide functional group. The ethyl and methyl substituents may influence lipophilicity, metabolic stability, and receptor binding compared to simpler analogs like Lidocaine.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C12H18N2O/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4,13H2,1-3H3,(H,14,15)

InChI Key

HPQVCXPZGHHDOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)N)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Antiarrhythmic Potential: Structural similarities to Tocainide suggest sodium channel blockade as a primary mechanism. Ethyl substitution may reduce binding affinity compared to methyl due to steric hindrance .
  • Synthetic Routes : Analogous to Tocainide’s synthesis (U.S. Patent 4,014,909), the target compound could be synthesized via amidation of 2-ethyl-6-methylaniline with propionyl chloride .
  • Environmental Stability: Unlike nitroaromatic amines (e.g., 4-amino-2,6-DNT), the target compound’s amide linkage and alkyl groups may reduce biodegradation rates .

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